3-amino-N-(5-chloro-2-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-(5-chloro-2-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(5-chloro-2-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactionsEach step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(5-chloro-2-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
3-amino-N-(5-chloro-2-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-amino-N-(5-chloro-2-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
- 3-amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide
- 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
Uniqueness
3-amino-N-(5-chloro-2-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Biological Activity
3-amino-N-(5-chloro-2-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a compound belonging to the class of thieno[2,3-b]pyridines, which have garnered attention for their potential biological activities, particularly in cancer therapy. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H15ClN4OS
- CAS Number : [Insert CAS number if available]
Research indicates that thieno[2,3-b]pyridines exert their biological effects primarily through the inhibition of phosphoinositide phospholipase C (PI-PLC), which is crucial for various cellular processes. The compound has been shown to disrupt phospholipid metabolism, leading to significant alterations in cancer cell growth and survival mechanisms.
Key Mechanisms:
- Inhibition of PI-PLC : This action is linked to changes in cell morphology and membrane integrity.
- Metabolic Shift : The compound induces a shift from lipid metabolism to glucose metabolism in cancer cells, which may contribute to its anti-proliferative effects.
Biological Activity and Efficacy
The biological activity of this compound has been evaluated in various studies focusing on its anti-cancer properties.
Anti-Proliferative Activity
In vitro studies have demonstrated that this compound exhibits potent anti-proliferative activity against several cancer cell lines:
Cell Line | IC50 (µM) | Effectiveness |
---|---|---|
MDA-MB-231 (Breast) | 0.12 | High |
HCT116 (Colorectal) | 0.13 | High |
Other Cancer Cell Lines | Varies | Moderate to High |
The IC50 values indicate that the compound is effective at low concentrations, suggesting strong potential for therapeutic applications.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of thieno[2,3-b]pyridine derivatives, including the target compound. Notable findings include:
- Study on Structural Variants : A study synthesized a series of thieno[2,3-b]pyridine analogues and assessed their anti-cancer activities using a 3H thymidine incorporation assay. Compounds with modifications at specific positions demonstrated enhanced efficacy against MDA-MB-231 and HCT116 cell lines .
- Mechanistic Insights : Investigations into the mechanism revealed that treatment with these compounds led to significant morphological changes in cancer cells, indicative of apoptosis or necrosis pathways being activated .
- Comparative Analysis : Comparative studies showed that certain structural modifications could enhance the anti-proliferative effects significantly compared to earlier iterations of thieno[2,3-b]pyridine compounds .
Properties
IUPAC Name |
3-amino-N-(5-chloro-2-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4OS/c1-11-2-3-13(21)10-16(11)24-19(26)18-17(22)14-4-5-15(25-20(14)27-18)12-6-8-23-9-7-12/h2-10H,22H2,1H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFIAMZVHSIJLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.